(E)-ethyl 3-cyclopentylacrylate
Overview
Description
(E)-Ethyl 3-cyclopentylacrylate is an organic compound with the molecular formula C10H16O2. It is an ester derived from the reaction between 3-cyclopentylacrylic acid and ethanol. This compound is characterized by its unique structure, which includes a cyclopentyl group attached to an acrylate moiety. It is used in various chemical applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: (E)-Ethyl 3-cyclopentylacrylate can be synthesized through the esterification of 3-cyclopentylacrylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants in an organic solvent like toluene, followed by purification through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions: (E)-Ethyl 3-cyclopentylacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products Formed:
Oxidation: 3-cyclopentylacrylic acid or cyclopentanone.
Reduction: 3-cyclopentylpropanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
(E)-Ethyl 3-cyclopentylacrylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules for pharmaceutical research.
Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.
Industry: The compound is utilized in the manufacture of polymers, coatings, and adhesives due to its reactivity and stability.
Mechanism of Action
The mechanism of action of (E)-ethyl 3-cyclopentylacrylate involves its reactivity as an ester. The ester group can undergo hydrolysis to release the corresponding acid and alcohol. In biological systems, the compound may interact with enzymes that catalyze ester hydrolysis, leading to the formation of active metabolites. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl acrylate: Similar in structure but lacks the cyclopentyl group.
Methyl 3-cyclopentylacrylate: Similar but has a methyl ester instead of an ethyl ester.
Cyclopentyl methacrylate: Contains a methacrylate moiety instead of an acrylate.
Comparison: (E)-Ethyl 3-cyclopentylacrylate is unique due to the presence of both the cyclopentyl group and the acrylate moiety, which confer specific reactivity and stability. Compared to ethyl acrylate, it has enhanced steric hindrance and different electronic properties due to the cyclopentyl group. Methyl 3-cyclopentylacrylate has similar reactivity but different physical properties due to the smaller ester group. Cyclopentyl methacrylate has different polymerization behavior due to the methacrylate group.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl (E)-3-cyclopentylprop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-2-12-10(11)8-7-9-5-3-4-6-9/h7-9H,2-6H2,1H3/b8-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBBHFMKHPIDMC-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1CCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1CCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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